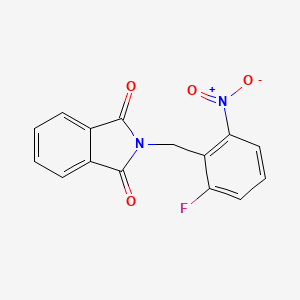
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by various reagents, including transition-metal catalysts and organocatalysts .
Industrial Production Methods: Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. The reaction can be carried out using simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
Reduction of the nitro group: leads to the formation of 2-(2-Fluoro-6-aminobenzyl)isoindoline-1,3-dione.
Substitution reactions: can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the development of pharmaceuticals, herbicides, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to therapeutic effects in conditions like Parkinson’s disease and schizophrenia . The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-(2-Hydroxyphenyl)isoindoline-1,3-dione
- 2-(2-Methoxybenzyl)isoindoline-1,3-dione
- 2-(2-Chlorobenzyl)isoindoline-1,3-dione
Comparison: 2-(2-Fluoro-6-nitrobenzyl)isoindoline-1,3-dione is unique due to the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H9FN2O4 |
|---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-[(2-fluoro-6-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9FN2O4/c16-12-6-3-7-13(18(21)22)11(12)8-17-14(19)9-4-1-2-5-10(9)15(17)20/h1-7H,8H2 |
InChI Key |
PQPSXQMPYPVSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


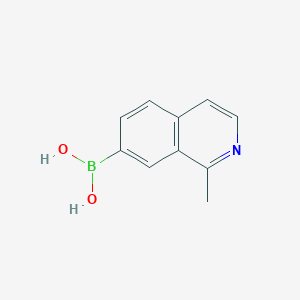
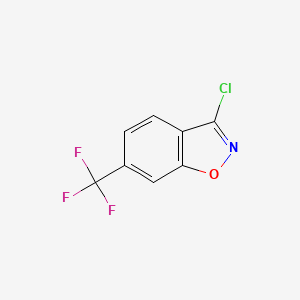

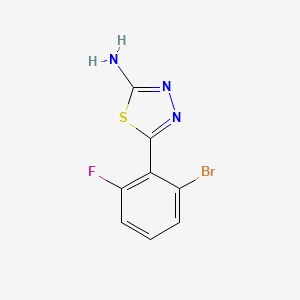
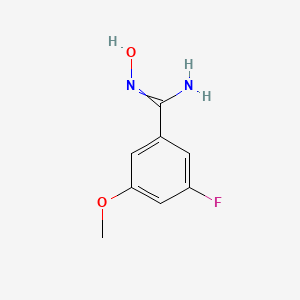
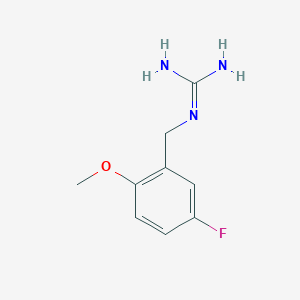
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

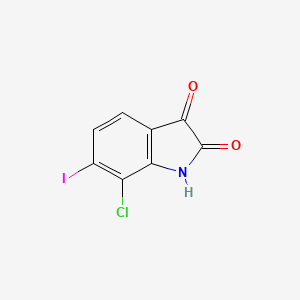
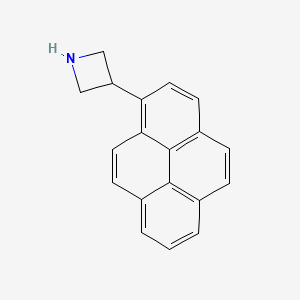
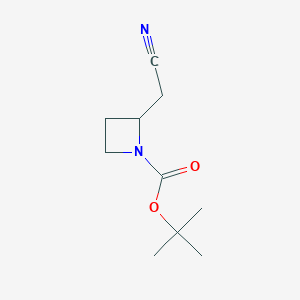
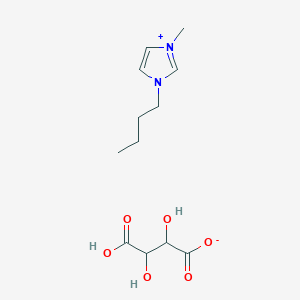

![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
